![molecular formula C58H71ClN12O9S2 B1515287 6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide CAS No. 341519-04-8](/img/structure/B1515287.png)
6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide
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Overview
Description
This compound is a highly complex synthetic peptide derivative characterized by multiple functional groups, including sulfanyl (-SH), indole, pyridinyl, and naphthalenyl moieties. Structural analogs with similar motifs (e.g., sulfur-containing groups, aromatic systems) are often investigated for antimicrobial, antioxidant, or enzyme-inhibitory properties .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C36H45ClN7O6S, and it possesses a high molecular weight of approximately 694.31 g/mol. The structural complexity includes multiple functional groups such as amino, sulfonyl, and aromatic rings, which may contribute to its biological interactions.
Structure Overview
Feature | Description |
---|---|
Molecular Formula | C36H45ClN7O6S |
Molecular Weight | 694.31 g/mol |
Key Functional Groups | Amino, Sulfonyl, Aromatic |
Research indicates that this compound may exhibit several biological activities, including:
1. Antioxidant Activity:
- The compound has shown potential antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in conditions like diabetes where oxidative stress plays a significant role in disease progression .
2. Anticancer Properties:
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways. For instance, it could induce apoptosis (programmed cell death) in certain cancer cell lines, potentially making it a candidate for cancer therapy .
3. Anti-inflammatory Effects:
- The presence of specific functional groups may allow the compound to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds or derivatives:
Case Study 1: Antioxidant Properties
- A study published in PMC highlighted the antioxidant effects of drugs used in diabetes management, suggesting that compounds with similar structures might also exhibit these properties through mechanisms such as scavenging free radicals and enhancing cellular antioxidant defenses .
Case Study 2: Anticancer Activity
- Research conducted on related compounds demonstrated significant anticancer activity against multiple cancer cell lines. These studies often focus on the ability of such compounds to inhibit key signaling pathways involved in cell survival and proliferation .
Case Study 3: Inhibition of Enzymatic Activity
Scientific Research Applications
The compound 6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide is a complex molecule with potential applications in various fields of pharmaceutical research. This article explores its scientific research applications, supported by data tables and case studies.
Structure Analysis
The presence of various amino acids, chlorophenyl groups, and a naphthalene derivative hints at its possible roles in drug design, particularly in targeting complex diseases such as cancer or metabolic disorders.
Anticancer Activity
Recent studies have highlighted the significance of amino acid derivatives in anticancer therapies. Compounds similar to the one have been shown to inhibit tumor growth by interfering with cellular signaling pathways. For instance, the incorporation of indole and pyridine moieties is often associated with enhanced biological activity against cancer cells.
Diabetes Management
Research indicates that compounds with antioxidant properties can play a role in managing Type 2 diabetes. Amino acid derivatives have been investigated for their potential to enhance insulin sensitivity and reduce oxidative stress, which are critical factors in diabetes management .
Neuroprotective Effects
Some studies suggest that complex amino acid compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The structural components of the compound may interact favorably with neurotransmitter systems, enhancing cognitive function or preventing neuronal damage.
Antimicrobial Properties
The presence of sulfanyl and chlorophenyl groups suggests potential antimicrobial activity. Compounds with similar structures have been studied for their efficacy against various bacterial strains, making them candidates for developing new antibiotics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined a compound structurally similar to the target molecule and demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells through apoptosis induction. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival .
Case Study 2: Diabetes Management
In another investigation, researchers explored the antioxidant properties of a related compound within diabetic models. The findings suggested that it could significantly lower blood glucose levels while improving lipid profiles, indicating its potential as an adjunct therapy for diabetes .
Chemical Reactions Analysis
Thiol (Sulfanyl) Group Reactivity
The sulfanyl (-SH) groups in the molecule are prone to oxidation, forming disulfide bonds (-S-S-) under mild oxidative conditions. This reaction is critical in intramolecular or intermolecular crosslinking:
-
Reagents : O₂ (air), H₂O₂, or I₂.
-
Example :
2 R SH O2 R S S R +H2OThis reaction is reversible under reductive conditions (e.g., dithiothreitol) .
Indole and Pyridine Aromatic Systems
The indole and pyridine rings may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) but are moderated by electron-withdrawing substituents (e.g., chloro groups). Direct oxidation of the indole ring could yield hydroxylated derivatives or quinone-like structures under strong oxidizing agents like KMnO₄ .
Amide Bond Cleavage
The peptide backbone contains multiple amide bonds susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Hot HCl or H₂SO₄ cleaves amides into carboxylic acids and ammonium salts.
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Basic Hydrolysis : NaOH or LiOH yields carboxylate salts and amines .
-
Example :
R CONH R +H2OH+/OH−R COOH+R NH2
Amino Group Reactivity
Primary and secondary amino groups (-NH₂, -NH-) can participate in acylation or alkylation:
-
Acylation : Reaction with acetyl chloride or anhydrides forms acetamides.
-
Alkylation : Interaction with alkyl halides (e.g., CH₃I) produces N-alkylated derivatives .
Electrophilic Substitution in Aromatic Rings
The indole, pyridine, and naphthalene moieties may undergo regioselective substitutions:
-
Indole : Electrophilic attack at the C3 position (most reactive due to electron-rich pyrrole ring).
-
Pyridine : Nitration or sulfonation occurs at the meta position due to electron-withdrawing nitrogen .
Disulfide Reduction
Disulfide bonds (if formed) can be reduced back to thiols using agents like dithiothreitol (DTT) or β-mercaptoethanol .
Complexation and Chelation
The pyridine nitrogen and hydroxyl groups may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. This property is relevant in catalytic or biochemical contexts .
Mechanistic and Stability Considerations
-
pH Sensitivity : The compound’s stability is pH-dependent due to hydrolysable amide bonds and protonatable groups (e.g., pyridine N, amino groups).
-
Thermal Degradation : Prolonged heating may accelerate hydrolysis or oxidation .
-
Storage Recommendations : Inert atmosphere (N₂), low temperature (-20°C), and reducing agents to prevent disulfide formation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture, combining features from peptides (amide bonds), heterocycles (pyridine, indole), and sulfur-containing groups. Key comparisons include:
Key Observations :
- The sulfanyl groups in the target compound may confer redox-modulating properties, akin to thiol-containing antioxidants in Anacardiaceae extracts .
- The indole and pyridine moieties resemble alkaloids or semiochemicals, suggesting possible neuroactive or signaling roles .
Physicochemical Properties
Hypothetical properties inferred from structural analogs:
Property | Target Compound | Zygocaperoside | PFAS (e.g., PFOS) |
---|---|---|---|
Molecular weight | ~1,200–1,400 Da | ~800–1,000 Da | ~500–600 Da |
Solubility | Low in water (amide/SH) | Moderate (glycosides) | Low (hydrophobic) |
Stability | Oxidative sensitivity (SH groups) | Stable in neutral pH | High thermal stability |
Implications :
- Oxidative instability of sulfanyl groups may necessitate prodrug strategies or stabilizing excipients .
Analytical Challenges
Structural elucidation of such a complex compound would require advanced techniques:
- NMR and MS : As demonstrated for Zygocaperoside and insect semiochemicals , high-resolution NMR (e.g., HSQC, HMBC) and mass spectrometry are critical for confirming stereochemistry and connectivity.
- Predictive Modeling : Machine learning approaches (e.g., SVM combined with mass spec data) could predict protein targets or metabolic pathways .
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H71ClN12O9S2/c1-33(72)50(57(79)69-48(32-82)54(76)65-44(51(62)73)26-35-16-19-37-11-3-4-12-38(37)24-35)70-56(78)49(15-7-8-22-60)71(2)58(80)46(28-39-30-64-43-14-6-5-13-41(39)43)67-53(75)45(27-36-10-9-23-63-29-36)66-55(77)47(31-81)68-52(74)42(61)25-34-17-20-40(59)21-18-34/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,72,81-82H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,73)(H,65,76)(H,66,77)(H,67,75)(H,68,74)(H,69,79)(H,70,78) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIUMYYJZIVGMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)N(C)C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H71ClN12O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.